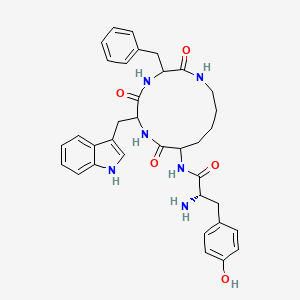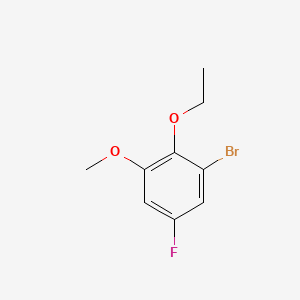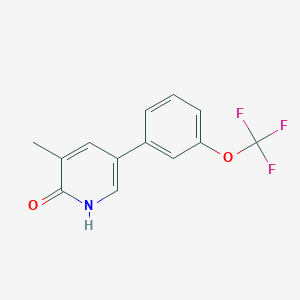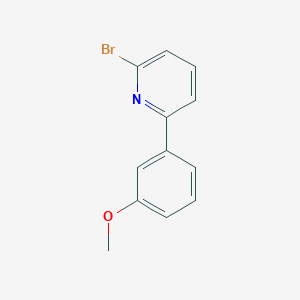
2-(4-(Difluoromethoxy)phenyl)pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Difluoromethoxy)phenyl)pyrimidine-5-carboxylic acid: is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a difluoromethoxyphenyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Difluoromethoxy)phenyl)pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Difluoromethoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a difluoromethoxy group is introduced to a phenyl ring, which is then attached to the pyrimidine core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, where the difluoromethoxy group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds
Biology and Medicine: In medicinal chemistry, 2-(4-(Difluoromethoxy)phenyl)pyrimidine-5-carboxylic acid is investigated for its potential as an anti-inflammatory agent. It has shown promise in inhibiting certain enzymes and pathways involved in inflammatory responses .
Industry: The compound is used in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2-(4-(Difluoromethoxy)phenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. In the context of its anti-inflammatory activity, the compound inhibits enzymes such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are key players in the inflammatory response . By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
4-[2-(Difluoromethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid (phenylmethyl) ester: This compound shares a similar core structure but differs in the substitution pattern and functional groups.
2-(4-Methoxyphenyl)pyrimidine-5-carboxylic acid: This compound is similar but lacks the difluoromethoxy group, which can significantly alter its chemical and biological properties.
Uniqueness: The presence of the difluoromethoxy group in 2-(4-(Difluoromethoxy)phenyl)pyrimidine-5-carboxylic acid imparts unique electronic properties that can enhance its reactivity and interaction with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials with specific desired properties.
Propriétés
Formule moléculaire |
C12H8F2N2O3 |
|---|---|
Poids moléculaire |
266.20 g/mol |
Nom IUPAC |
2-[4-(difluoromethoxy)phenyl]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H8F2N2O3/c13-12(14)19-9-3-1-7(2-4-9)10-15-5-8(6-16-10)11(17)18/h1-6,12H,(H,17,18) |
Clé InChI |
QFHNYRRJIYVCFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


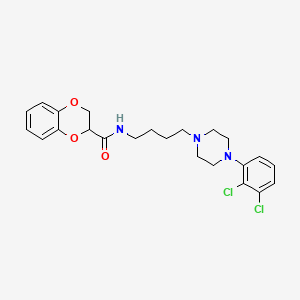
![4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl]butanoic acid ethyl ester](/img/structure/B14767420.png)
![3-Hydroxy-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14767427.png)
![3-[[(4S)-4,5-Dihydro-2-methyl-4-oxazolyl]methyl]-1-(1-methylethyl)-1H-indole](/img/structure/B14767432.png)
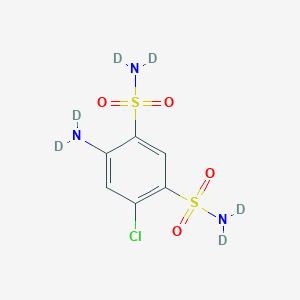
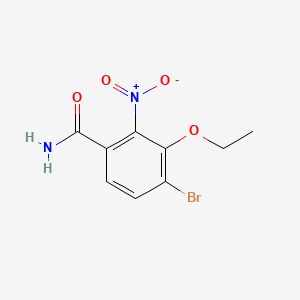
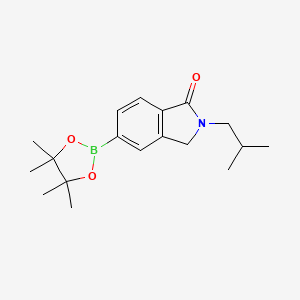
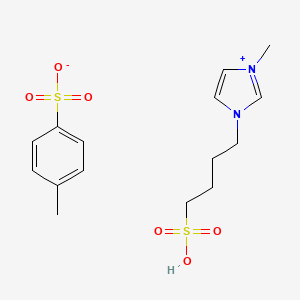
![ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.5]non-2-ene-7-carboxylate](/img/structure/B14767456.png)
